molecular formula C8H8Cl2N2O B8335586 Cyclopropyl(4,6-dichloropyrimidin-5-yl)methanol

Cyclopropyl(4,6-dichloropyrimidin-5-yl)methanol

Cat. No. B8335586
M. Wt: 219.06 g/mol
InChI Key: IJGVPIQKQDHSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093383B2

Procedure details

Add chromium oxide (VI) (5.84 g, 58.4 mmoles) portion wise to cyclopropyl-(4,6-dichloro-pyrimidin-5-yl)-methanol (4.0 g, 18.2 mmoles) in 80.0 mL acetone at 0° C. and stirr for 30 min at 0° C. Next add isopropyl alcohol to quench the excess reagent and stir for another 15 min at room temperature. Cool to 0° C. and pour onto sat. NaHCO3 solution. Filter through Celite® bed, extract with ethyl acetate (3×50 mL), and wash the combined organic layers with saturated aqueous sodium chloride. Dry and concentrate under reduced to give the title compound as a colorless oil (2.0 g, Yield 50%, 9.2 mmol).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.84 g
Type
catalyst
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([C:6]2[C:7]([Cl:13])=[N:8][CH:9]=[N:10][C:11]=2[Cl:12])[OH:5])[CH2:3][CH2:2]1>CC(C)=O.[O-2].[Cr+3].[O-2].[O-2].[Cr+3]>[CH:1]1([C:4]([C:6]2[C:7]([Cl:13])=[N:8][CH:9]=[N:10][C:11]=2[Cl:12])=[O:5])[CH2:2][CH2:3]1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(CC1)C(O)C=1C(=NC=NC1Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
5.84 g
Type
catalyst
Smiles
[O-2].[Cr+3].[O-2].[O-2].[Cr+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for another 15 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Next add isopropyl alcohol to quench the excess reagent
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 0° C.
ADDITION
Type
ADDITION
Details
pour onto sat. NaHCO3 solution
FILTRATION
Type
FILTRATION
Details
Filter through Celite® bed
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
wash the combined organic layers with saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
Dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)C(=O)C=1C(=NC=NC1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.2 mmol
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.